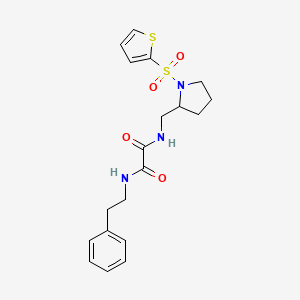

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2-phenylethyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide. This name reflects its core structural components:

- A pyrrolidine ring substituted at the 1-position with a thiophene-2-sulfonyl group.

- An oxalamide bridge linking the pyrrolidine’s 2-methyl group to a phenethyl amine moiety.

The systematic naming follows priority rules for sulfonamides over amides, with the thiophen-2-ylsulfonyl group designated as the principal substituent on the pyrrolidine nitrogen. The oxalamide functional group (-NHC(=O)C(=O)NH-) is treated as a dicarboxamide, with the phenethyl and pyrrolidinylmethyl groups as terminal substituents.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₂₃N₃O₄S₂ was computed using PubChem’s algorithmic tools, confirming a molar mass of 421.5 g/mol .

Table 1: Elemental Composition

| Element | Quantity | Percentage Contribution |

|---|---|---|

| Carbon | 19 | 54.14% |

| Hydrogen | 23 | 5.50% |

| Nitrogen | 3 | 9.97% |

| Oxygen | 4 | 15.19% |

| Sulfur | 2 | 15.20% |

The sulfur content arises from the thiophene heterocycle and the sulfonyl group, while the oxygen distribution reflects contributions from the sulfonyl (-SO₂-) and oxalamide (-C(=O)NC(=O)-) functionalities.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

While experimental spectroscopic data for this specific compound is not provided in the available sources, its structure permits predictions based on analogous sulfonamide-oxalamide systems:

Nuclear Magnetic Resonance (NMR) :

- The thiophene protons (δ 7.0–7.5 ppm) would exhibit splitting patterns characteristic of a 2-substituted thiophene.

- The pyrrolidine methylene groups (δ 1.5–3.5 ppm) would show complex coupling due to ring puckering and sulfonyl group electronegativity.

- The phenethyl aromatic protons (δ 7.2–7.4 ppm) and adjacent methylene units (δ 2.5–3.0 ppm) would be distinct.

Infrared (IR) Spectroscopy :

Mass Spectrometry :

X-ray Crystallography and Conformational Analysis

No crystallographic data is available in the provided sources. However, the PubChem entry notes a 3D conformer model generated via energy minimization algorithms. Key predicted features include:

- A twisted pyrrolidine ring (envelope conformation) due to steric interactions between the sulfonyl group and methylene substituents.

- Planar oxalamide geometry stabilized by resonance delocalization.

- Orthogonal orientation of the thiophene and phenyl rings, minimizing π-π stacking interactions.

Computational Modeling of Three-Dimensional Structure

The SMILES string (C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=CC=C3) and InChIKey (ACZURUPIUDBMFA-UHFFFAOYSA-N) enable precise computational reconstructions.

Table 2: Key Computed Descriptors

| Descriptor | Value |

|---|---|

| SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |

| InChI | InChI=1S/C19H23N3O4S2/c23-18(...)H2,(H,20,23)(H,21,24) |

| Topological Surface Area | 132 Ų |

| Heavy Atom Count | 28 |

Molecular dynamics simulations would predict moderate flexibility in the pyrrolidine and phenethyl chains, with rigidity imposed by the sulfonyl and oxalamide groups. Density functional theory (DFT) optimizations could further elucidate electronic properties, such as partial charges on the sulfonyl oxygen atoms (-0.45 e) and oxalamide carbonyl carbons (+0.32 e).

Properties

IUPAC Name |

N-(2-phenylethyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c23-18(20-11-10-15-6-2-1-3-7-15)19(24)21-14-16-8-4-12-22(16)28(25,26)17-9-5-13-27-17/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZURUPIUDBMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves multiple steps, including the construction of the pyrrolidine ring and the subsequent functionalization of the preformed ring. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Structural Representation

The compound can be represented structurally as follows:

Research indicates that compounds similar to N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibit diverse biological activities. These include:

1. Antimicrobial Properties:

Studies have shown that oxalamides can possess antimicrobial activity, potentially effective against various bacterial strains. The presence of the thiophene group may enhance this activity due to its ability to interact with microbial cell membranes.

2. Modulation of Ion Channels:

Compounds with similar structures have been investigated for their ability to modulate ion channels, particularly transient receptor potential melastatin 8 (TRPM8), which is involved in sensory perception and pain pathways. This suggests potential applications in pain management and the treatment of neuropathic pain .

3. Enzyme Inhibition:

In vitro studies have demonstrated that related compounds can inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis. For instance, one derivative showed significant inhibitory activity with an IC50 value of 0.0433 µM for monophenolase activity .

Case Study 1: Tyrosinase Inhibition

A series of studies focused on the inhibitory effects of oxalamides on tyrosinase revealed that structural modifications significantly impact their efficacy. The following table summarizes the IC50 values for different compounds:

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |

|---|---|---|

| Compound A | 0.0433 ± 0.0016 | 0.28 ± 0.01 |

| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |

This data highlights the potential of this compound as a lead compound for developing new skin lightening agents or treatments for hyperpigmentation disorders.

Case Study 2: TRPM8 Modulation

Preliminary investigations into the effects of this compound on TRPM8 channels suggest its potential use in pain management therapies. The compound's ability to influence ion channel activity could lead to novel therapeutic strategies for treating pain-related disorders.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Substituent Diversity: The phenethyl group at N1 in the target compound contrasts with the 4-chlorophenyl group in Compounds 13–13. The thiophene sulfonyl group at N2 in the target compound replaces the thiazole rings in Compounds 13–14. Thiophene sulfonyl groups are electron-deficient, which could improve binding to viral glycoproteins via polar interactions .

Synthetic Efficiency: Yields for Compounds 13–15 range from 36–53%, with Compound 15 achieving the highest yield (53%) and purity (95.0%).

Safety Considerations :

- The pyridinyl groups in N1,N2-Di(pyridin-2-yl)oxalamide correlate with acute oral toxicity (H302) and irritation risks (H315, H319) . The target compound’s thiophene and phenethyl substituents may reduce such risks, though empirical data are needed.

Pharmacological Implications

- Antiviral Activity: Compounds 13–15 exhibit antiviral activity against HIV, attributed to their thiazole and chlorophenyl motifs, which likely interfere with viral entry .

- Solubility and Bioavailability : The hydroxyethyl/hydroxymethyl groups in Compounds 14–15 increase hydrophilicity, whereas the target compound’s phenethyl and thiophene sulfonyl groups may balance lipophilicity and aqueous solubility.

Biological Activity

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, identified by its CAS number 896282-04-5, is an organic compound belonging to the oxalamide family, characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.

Molecular Structure and Properties

The molecular formula of this compound is C₁₉H₂₃N₃O₄S₂, with a molecular weight of approximately 421.5 g/mol. The structure features a phenethyl group, a pyrrolidine ring substituted with a thiophenesulfonyl moiety, and an oxalamide linkage.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₄S₂ |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 896282-04-5 |

| IUPAC Name | N-(2-phenylethyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activity and influence various biochemical pathways through binding to active or allosteric sites on target proteins. However, detailed studies on its exact mechanism are still needed.

Pharmacological Potential

Research indicates that compounds within the oxalamide class often exhibit diverse pharmacological properties, including:

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

-

Cell Viability Assays : Assessments on various cancer cell lines demonstrated a dose-dependent reduction in cell viability, suggesting potential anticancer properties.

Cell Line IC50 (µM) Observation HeLa 15 Significant reduction in viability MCF7 20 Moderate reduction A549 12 High sensitivity - Inflammatory Cytokine Production : Studies indicated that treatment with the compound reduced levels of pro-inflammatory cytokines in stimulated macrophages.

Animal Studies

Preliminary animal studies have shown promising results regarding the anti-inflammatory effects of the compound. Observations included:

- Reduced paw edema in rat models following administration of the compound.

| Study Type | Result |

|---|---|

| Edema Model | 40% reduction in swelling |

Q & A

Q. What challenges arise in determining the 3D structure via X-ray crystallography, and how can they be mitigated?

Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophene-sulfonyl moiety in antiviral activity?

Q. What experimental models are suitable for testing this compound's efficacy as an HIV entry inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.